molecular formula C9H11NO3 B3100663 Methyl 6-methoxy-2-methylnicotinate CAS No. 137347-39-8

Methyl 6-methoxy-2-methylnicotinate

Cat. No. B3100663
CAS RN: 137347-39-8
M. Wt: 181.19
InChI Key: LOCSATDVCLSGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-methoxy-2-methylnicotinate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as “6-Methoxy-2-methyl-nicotinic acid methyl ester” and "Methyl 6-methoxy-2-methylpyridine-3-carboxylate" .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, there are related compounds with similar structures for which synthesis methods have been described. For instance, a synthesis method for “6-formyl methyl nicotinate” involves taking “6-methyl nicotinate” as a raw material and reacting under the action of bromine and sodium acetate .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR, chiral UPLC-UV, and GC-MS . The compound has been confirmed to be racemic and approximately 98% pure .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 181.19 . It has been confirmed to be racemic and approximately 98% pure .

Scientific Research Applications

Synthesis and Building Blocks

Methyl 6-methoxy-2-methylnicotinate serves as a valuable building block in synthetic chemistry, particularly in the synthesis of fused 2-pyridones. An innovative approach combining microwave and flow reaction technologies has been developed to synthesize methyl 2-amino-6-methoxynicotinate, showcasing improved regioselectivity and purity of the reaction products. This synthesis involves sequential microwave-induced regioselective 6-methoxylation and esterification, followed by reaction with p-methoxybenzylamine and deprotection under flow conditions (Jeges et al., 2011).

Coordination Chemistry and Magnetic Properties

Research into coordination chemistry involving 6-methyl-2-oxonicotinate (a prototropic form of this compound) with 3d-metal ions has led to the discovery of new compounds. These compounds, derived from the coordination of 6-methyl-2-oxonicotinate to transition metal ions, exhibit a broad range of structural diversity and magnetic properties. The structural characterization of these compounds has revealed a variety of configurations, from isolated complexes to 3D frameworks. Their magnetic properties have been extensively studied, revealing insights into ferromagnetic exchange and magnetic anisotropy, contributing to the field of magnetic materials (Razquin-Bobillo et al., 2022).

Safety and Hazards

The safety data sheet for “Methyl 6-methoxy-2-methylnicotinate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . The compound “6-methylnicotine” has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has been used in electronic cigarette pod systems . The FDA needs to determine whether “6-methyl nicotine” is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether “6-methyl nicotine” can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

methyl 6-methoxy-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-8(10-6)12-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCSATDVCLSGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-methoxy-2-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methoxy-2-methylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-methoxy-2-methylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-methoxy-2-methylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-methoxy-2-methylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-methoxy-2-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.